L-Phenylalanine, 4-(3,5-dimethyl-4-isoxazolyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanine, 4-(3,5-dimethyl-4-isoxazolyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is a synthetic compound that combines the amino acid L-Phenylalanine with a fluorenylmethoxycarbonyl (Fmoc) protecting group and an isoxazole ring. This compound is primarily used in peptide synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, 4-(3,5-dimethyl-4-isoxazolyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- typically involves the following steps:
Protection of L-Phenylalanine: The amino group of L-Phenylalanine is protected using the Fmoc group. This is achieved by reacting L-Phenylalanine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of Isoxazole Ring: The isoxazole ring is introduced through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and products.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, 4-(3,5-dimethyl-4-isoxazolyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides.
Substitution Reactions: The isoxazole ring can undergo substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Coupling: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for peptide bond formation.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides.
Functionalized Isoxazole Derivatives: Substitution reactions yield various functionalized derivatives.
Scientific Research Applications
L-Phenylalanine, 4-(3,5-dimethyl-4-isoxazolyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is used in various scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including drug design and development.
Biological Studies: It is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: The compound is used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of L-Phenylalanine, 4-(3,5-dimethyl-4-isoxazolyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the construction of complex peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Phenylalanine: Similar in structure but lacks the isoxazole ring.
Boc-L-Phenylalanine: Uses a different protecting group (Boc) instead of Fmoc.
Ac-L-Phenylalanine: Uses an acetyl protecting group.
Uniqueness
L-Phenylalanine, 4-(3,5-dimethyl-4-isoxazolyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is unique due to the presence of the isoxazole ring, which imparts additional chemical properties and reactivity. This makes it a valuable tool in peptide synthesis and medicinal chemistry.
Properties
IUPAC Name |
(2S)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O5/c1-17-27(18(2)36-31-17)20-13-11-19(12-14-20)15-26(28(32)33)30-29(34)35-16-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-14,25-26H,15-16H2,1-2H3,(H,30,34)(H,32,33)/t26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGGJSHXLHVROE-SANMLTNESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.